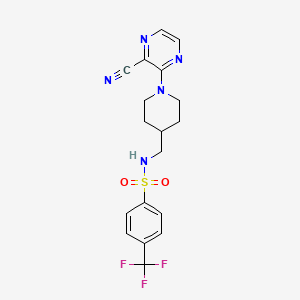

3-((3-(2,4-二氧噻唑烷-3-基)氮杂环丁-1-基)磺酰基)噻吩-2-羧酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

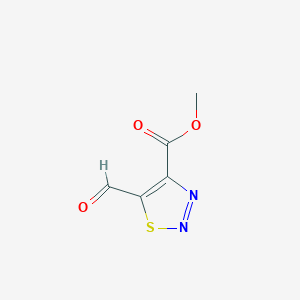

The synthesis of thiophene derivatives, which this compound is a part of, has been a subject of interest for many scientists due to their potential as biologically active compounds . Various synthetic methods have been employed, including the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .Molecular Structure Analysis

The molecular structure of this compound includes a thiophene ring, which is a five-membered ring made up of one sulfur atom . It also contains a 2,4-dioxothiazolidin-3-yl group and an azetidin-1-yl group.科学研究应用

杂环化合物合成

3-((3-(2,4-二氧噻唑烷-3-基)氮杂环丁-1-基)磺酰基)噻吩-2-羧酸甲酯在杂环化合物的合成中发挥着重要作用,而杂环化合物在制药和农用化学品开发中至关重要。通过微波辅助和常规方法合成含氮和硫的杂环化合物,例如氮杂环酮和噻唑烷酮,展示了其在创建具有抗菌和抗真菌特性的药理活性化合物方面的效用 (Mistry & Desai, 2006)。

环化反应和手性

该分子参与碱诱导的环化反应,导致形成具有显着对映体纯度的化合物。这些反应强调了在立体选择性合成中使用 3-((3-(2,4-二氧噻唑烷-3-基)氮杂环丁-1-基)磺酰基)噻吩-2-羧酸甲酯的潜力,立体选择性合成是药物化学中创建更有效和更安全的药物的关键方面 (Betts et al., 1999)。

抗菌和抗真菌活性

该化合物的衍生物因其作为抗生素和抗菌剂的潜力而受到探索。通过合成各种杂环衍生物,研究人员研究了它们对一系列细菌和真菌物种的活性。这项研究突出了该化合物在开发新的抗菌剂中的作用,这些抗菌剂可以解决日益严重的抗生素耐药性问题 (Ahmed, 2007)。

抗癌特性

研究还深入研究了 3-((3-(2,4-二氧噻唑烷-3-基)氮杂环丁-1-基)磺酰基)噻吩-2-羧酸甲酯衍生物的抗癌特性。由 6-氧代青霉烷酸酯合成 6-亚烷基青霉烷酸酯亚砜和砜,然后转化为 3-亚烷基取代的氮杂环丁-2-酮,对肿瘤细胞表现出有效的细胞毒性。这条研究途径对于开发新的抗癌药物至关重要 (Veinberg et al., 2004)。

安全和危害

The safety and hazards associated with this compound are not explicitly stated in the available resources. It’s important to note that this compound is not intended for human or veterinary use and should be handled with appropriate safety measures.

未来方向

作用机制

Target of Action

They have been found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs .

Mode of Action

Thiazolidine derivatives are known to interact with various biological targets, leading to their diverse therapeutic and pharmaceutical activity .

Biochemical Pathways

Thiazolidine derivatives are known to interact with various biological targets, potentially affecting multiple biochemical pathways .

Result of Action

Thiazolidine derivatives are known to exhibit a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

生化分析

Biochemical Properties

It is known that TZD derivatives, like this compound, can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure of the compound and the biomolecules it interacts with .

Cellular Effects

Some TZD derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression

属性

IUPAC Name |

methyl 3-[3-(2,4-dioxo-1,3-thiazolidin-3-yl)azetidin-1-yl]sulfonylthiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O6S3/c1-20-11(16)10-8(2-3-21-10)23(18,19)13-4-7(5-13)14-9(15)6-22-12(14)17/h2-3,7H,4-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLJDJZWMZLLHEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)S(=O)(=O)N2CC(C2)N3C(=O)CSC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O6S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]benzo[f]chromen-3-one](/img/structure/B2509988.png)

![methyl 3-[({(2Z)-2-[(4-ethylphenyl)imino]-8-methoxy-2H-chromen-3-yl}carbonyl)amino]thiophene-2-carboxylate](/img/structure/B2509994.png)

![3-[5-({[(3-chloro-4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-fluorophenyl)methyl]propanamide](/img/structure/B2509995.png)

![N-[(4-fluorophenyl)methyl]-N'-(1,3-thiazol-2-yl)oxamide](/img/structure/B2509998.png)

![N-(3,5-dimethoxyphenyl)-3-{[(4-ethoxyphenyl)(methyl)amino]sulfonyl}thiophene-2-carboxamide](/img/structure/B2509999.png)

![N-benzyl-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2510003.png)

![2-(methylsulfanyl)-3-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2510009.png)